(S)-3-Amino-3-(3-isopropylphenyl)propanoic acid is an organic compound classified as an amino acid. It features a chiral center, making it optically active, and consists of an amino group, a carboxyl group, and a phenyl ring substituted with an isopropyl group. This unique structure positions it as a subject of interest in various scientific research domains, particularly in organic synthesis and medicinal chemistry. The compound is recognized for its potential applications in drug development and as a building block in organic synthesis.
The compound is part of the broader category known as phenylpropanoic acids, which are characterized by having a benzene ring conjugated to a propanoic acid structure. It is identified by the CAS number 1228561-25-8 and has the molecular formula C12H17NO2 with a molecular weight of 207.27 g/mol. Its systematic IUPAC name is (3S)-3-amino-3-(4-propan-2-ylphenyl)propanoic acid.
The synthesis of (S)-3-Amino-3-(3-isopropylphenyl)propanoic acid can be approached through several methods:
In industrial settings, more efficient methods may be employed, such as:
The molecular structure of (S)-3-Amino-3-(3-isopropylphenyl)propanoic acid features:
Property | Value |
---|---|
Molecular Formula | C12H17NO2 |
Molecular Weight | 207.27 g/mol |
IUPAC Name | (3S)-3-amino-3-(4-propan-2-ylphenyl)propanoic acid |
InChI | InChI=1S/C12H17NO2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
The compound's stereochemistry is crucial for its biological activity and interaction with receptors.
(S)-3-Amino-3-(3-isopropylphenyl)propanoic acid can undergo various chemical reactions typical of amino acids:
These reactions highlight its versatility as a precursor for synthesizing other compounds in organic chemistry.
The mechanism of action for (S)-3-Amino-3-(3-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets:
(S)-3-Amino-3-(3-isopropylphenyl)propanoic acid exhibits several notable physical properties:
Key chemical properties include:
These properties make it suitable for various applications in scientific research.
(S)-3-Amino-3-(3-isopropylphenyl)propanoic acid has diverse applications across multiple fields:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: